2,2-Dimethylazetidin-3-amine

Description

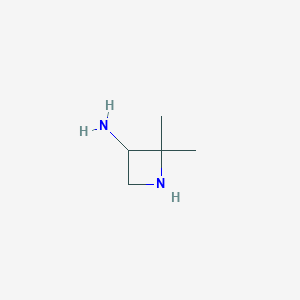

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEXCGGKCZIFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethylazetidin 3 Amine and Its Functionalized Derivatives

Established Strategies for Azetidine (B1206935) Ring Construction with Relevance to Dimethyl Substitution

Several classical methods for forming four-membered nitrogen heterocycles have been adapted for the synthesis of azetidines bearing a gem-dimethyl group at the C2 position.

Nucleophilic Intramolecular Cyclization Approaches (e.g., from γ-Haloalkylamines)

One of the most fundamental and widely utilized methods for constructing the azetidine ring is through the intramolecular cyclization of γ-haloalkylamines or their equivalents. This approach involves the formation of a carbon-nitrogen bond via an intramolecular nucleophilic substitution reaction, where the amine acts as the nucleophile and the halogen at the γ-position serves as the leaving group. The presence of 2,2-dimethyl substitution can influence the cyclization process. An iodine-mediated intramolecular cyclization of γ-prenylated amines has been reported as a method to produce 3,3-dimethylazetidines. researchgate.net

The general mechanism involves the activation of a suitable precursor, often a 1,3-propanediol (B51772) derivative, to introduce a good leaving group. For instance, the reaction of 2,2-dimethyl-1,3-propanediol with a halogenating agent can generate a γ-halo alcohol, which is then converted to the corresponding γ-haloamine. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the 2,2-dimethylazetidine (B3375242) ring.

A related approach involves the use of in situ generated bis-triflates of 2-substituted-1,3-propanediols for the alkylation of primary amines, which directly yields 1,3-disubstituted azetidines. organic-chemistry.org Microwave-assisted one-pot synthesis from alkyl dihalides and primary amines in an alkaline aqueous medium also provides an efficient route to nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) as a Synthetic Route

The reduction of azetidin-2-ones, commonly known as β-lactams, is a highly effective and frequently employed strategy for the synthesis of azetidines. acs.org The ready availability of a wide variety of β-lactams, stemming from extensive research in the field of penicillins and other β-lactam antibiotics, makes this a versatile route. The reduction of an appropriately substituted 3-amino-4,4-dimethylazetidin-2-one would provide a direct pathway to 2,2-dimethylazetidin-3-amine.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), diborane (B8814927) (B₂H₆), and alanes. acs.orgamazonaws.com Alane reductions are often noted for their efficiency and for minimizing the formation of ring-opened byproducts, such as 3-aminopropanol derivatives, which can sometimes be observed with LiAlH₄ or diborane. acs.org The stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction process, which is a significant advantage for the synthesis of stereochemically defined azetidines. acs.org

For instance, the reduction of 4-(1-chloro-1-methylethyl)-1-isopropylazetidin-2-one with LiAlH₄ in diethyl ether has been demonstrated. amazonaws.com This highlights the feasibility of reducing β-lactams with gem-dialkyl substitution at the C4 position, which corresponds to the C2 position in the resulting azetidine.

Selenium-Induced Cyclization of Homoallylamine Derivatives (e.g., 4-exo-tet ring closure)

Electrophilic cyclization of homoallylamines using selenium reagents offers a pathway to substituted azetidines through a 4-exo-tet ring closure. bham.ac.uk This method involves the reaction of a homoallylamine with an electrophilic selenium species, such as phenylselanyl halides (PhSeX, where X = Cl, Br). The electrophile adds to the double bond, and the resulting intermediate is trapped intramolecularly by the nitrogen atom to form the azetidine ring.

Research has shown that selenium-induced cyclization of homoallylbenzylamines can yield a mixture of azetidines and pyrrolidines, with the product ratio being influenced by the nature of the counter-ion of the selenium reagent. bham.ac.uk Specifically, the cyclization of β-methyl substituted homoallylamines with electrophilic selenium bromide can produce a mixture of (cis/trans)-2,4-disubstituted azetidines. bham.ac.uk While this method has proven effective for certain substitution patterns, limitations can include the formation of product mixtures and incomplete cyclization, which can lead to lower yields of the desired azetidine. bham.ac.uk

Contemporary and Emerging Methodologies for Azetidine Formation

In addition to established methods, modern synthetic chemistry has introduced novel and powerful strategies for constructing the azetidine ring system, offering alternative and often more efficient pathways.

[2+2] Cycloaddition Reactions (e.g., Aza Paternò–Büchi Photocycloaddition)

The [2+2] cycloaddition reaction, particularly the aza Paternò–Büchi reaction, represents a direct and atom-economical approach to the synthesis of azetidines. This reaction involves the photochemical cycloaddition of an imine with an alkene to form the four-membered ring. chemrxiv.org The development of visible-light-mediated [2+2] cycloadditions has made this method even more attractive due to the mild reaction conditions. chemrxiv.org

Recent advancements have demonstrated the use of N-sulfonylimines in photosensitized [2+2] cycloaddition reactions to produce azetidines with high diastereoselectivity. nih.gov By modulating the N-sulfonylimine substrate, it is possible to achieve a [2+2] cycloaddition, leading to the construction of a series of azetidine derivatives. nih.gov This strategy provides a new platform for the synthesis of highly functionalized azetidines. chemrxiv.org

Metal-Catalyzed Ring Construction Reactions (e.g., Intramolecular Palladium(II)-Catalyzed C(sp3)–H Amination)

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. organic-chemistry.orgorganic-chemistry.orgnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and selective route to the azetidine ring.

These reactions typically employ a picolinamide (B142947) (PA) protected amine substrate and a palladium catalyst. organic-chemistry.orgnih.gov The transformation of γ-C(sp³)–H bonds into C–N bonds proceeds through a Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org This method is characterized by its use of low catalyst loading, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov The steric effects of the substrate can influence the selectivity of the reaction, favoring cyclization. organic-chemistry.org

A palladium(II)-catalyzed γ-C–H amination of cyclic alkyl amines has also been reported to deliver highly substituted azetidines. cam.ac.ukcam.ac.uk This process utilizes a benziodoxole tosylate oxidant in combination with AgOAc to control the selective reductive elimination to form the azetidine ring. cam.ac.ukcam.ac.uk The reaction is tolerant of various functional groups and can lead to the diastereoselective formation of enantiopure azetidines. cam.ac.ukcam.ac.uk

Kulinkovich-Type Coupling Reactions

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters and Grignard reagents in the presence of titanium(IV) alkoxides, has been adapted for amine synthesis. wikipedia.orgorganic-chemistry.org The Kulinkovich-de Meijere modification, in particular, allows for the preparation of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org This transformation proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org

While direct synthesis of this compound via a classic Kulinkovich reaction is not prominently documented, the underlying principles can be applied to the synthesis of functionalized azetidines. The reaction involves the formation of a titanacyclopropane from a Grignard reagent and a titanium(IV) alkoxide. organic-chemistry.org This intermediate can then react with an appropriate substrate, such as an imine or a related nitrogen-containing electrophile, to form the azetidine ring. A key step in the related Kulinkovich-de Meijere reaction is the insertion of a carbonyl group from an amide into the titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane. organic-chemistry.org Due to the poor leaving group ability of a dialkylamino group, this intermediate can undergo ring-opening to an iminium-titanium species, which then cyclizes to the amine product. organic-chemistry.org The Kürti group has developed a titanium-mediated coupling for synthesizing spirocyclic NH-azetidines from oxime ethers and Grignard reagents, which operates via a Kulinkovich-type mechanism. smolecule.com

| Parameter | Description | Relevance to Azetidine Synthesis |

| Titanium Reagent | Typically Ti(OiPr)₄ or ClTi(OiPr)₃. wikipedia.org MeTi(OiPr)₃ can also be used for improved yields with certain substrates. organic-chemistry.org | The choice of catalyst is crucial for the formation of the key titanacyclopropane intermediate. |

| Grignard Reagent | Ethylmagnesium halides or higher alkylmagnesium halides are commonly used. wikipedia.orgorganic-chemistry.org | Acts as the source for the two-carbon unit that forms the cyclopropane (B1198618) ring in the classic reaction; its analogue would be critical for forming the azetidine backbone. |

| Substrate | Esters for cyclopropanols; Amides for cyclopropylamines. wikipedia.orgorganic-chemistry.org | For azetidine synthesis, a substrate containing a C=N bond, such as an imine or oxime ether, would be required. smolecule.com |

Strain-Release Homologation Approaches

Strain-release strategies have become a potent method for synthesizing small, strained rings. nih.gov These approaches leverage the high potential energy of bicyclic systems to drive reactions that might otherwise be thermodynamically unfavorable. smolecule.com For azetidine synthesis, the use of highly strained azabicyclo[1.1.0]butanes as precursors is a key example of this strategy. smolecule.com

Developed by the Aggarwal group, this methodology involves the reaction of azabicyclo[1.1.0]butanes with nucleophiles. smolecule.com The reaction proceeds via nucleophilic attack at a bridgehead carbon, leading to the selective cleavage of the N-C bond and subsequent ring-opening. This process generates a reactive azetidine intermediate, such as an azetidine boronic ester, which can be further functionalized. smolecule.com This strain-release amination provides a powerful route to directly introduce azetidine motifs onto a variety of substrates. nih.gov The significant ring strain of the azetidine ring itself (approximately 26 kcal/mol) makes it a versatile intermediate for further synthetic transformations. smolecule.com

Derivatization and Functionalization Strategies for the this compound Scaffold

Once synthesized, the this compound scaffold, with its primary amine, offers numerous handles for chemical modification. These derivatization strategies allow for the generation of diverse chemical libraries based on the core azetidine structure.

Electrophilic Azetidinylation for Modular Chemical Diversification

In this strategy, the azetidine ring itself is converted into an electrophilic species, allowing it to react with a wide range of nucleophiles. This approach is valuable for installing the azetidine moiety onto other molecules. While direct electrophilic activation of this compound is less common, related strategies involve the use of azetidines with good leaving groups at the 3-position or activation of the ring nitrogen. For instance, 1-arylsulfonyl-2-(halomethyl)aziridines can be opened by amines to yield 3-aminoazetidines, demonstrating a ring-expansion approach where an electrophilic precursor leads to the desired scaffold. acs.org

Reductive Amination Protocols Employing this compound

Reductive amination is a highly effective and widely used method for the N-alkylation of primary and secondary amines. acsgcipr.orgmasterorganicchemistry.com This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding substituted amine. acsgcipr.org This method avoids the common problem of over-alkylation often seen in direct alkylation with alkyl halides. masterorganicchemistry.com

This compound, as a primary amine, is an excellent substrate for reductive amination, allowing for the introduction of a wide variety of substituents at the nitrogen atom. masterorganicchemistry.com A range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly mild and selective. masterorganicchemistry.comorganic-chemistry.org

| Carbonyl Compound | Resulting N-Substituent | Typical Reducing Agent | Reference |

|---|---|---|---|

| Formaldehyde | Methyl | NaBH₃CN, HCOOH/PhSiH₃ | masterorganicchemistry.comorganic-chemistry.org |

| Acetaldehyde | Ethyl | NaBH(OAc)₃ | masterorganicchemistry.com |

| Acetone | Isopropyl | NaBH₃CN | masterorganicchemistry.com |

| Benzaldehyde | Benzyl (B1604629) | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | organic-chemistry.org |

| Cyclohexanone | Cyclohexyl | NaBH(OAc)₃ | organic-chemistry.org |

Alkylation of the Amine Moiety

Direct alkylation of the primary amine of this compound with an alkylating agent, such as an alkyl halide, is a fundamental transformation in organic synthesis. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.org

However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com For laboratory synthesis, this method is often most practical when aiming for tertiary amines or when using a large excess of the starting amine to favor mono-alkylation. wikipedia.orgmasterorganicchemistry.com Intramolecular alkylation of haloamines is a reliable method for forming cyclic amines like azetidines. wikipedia.org

Nucleophilic Aromatic Substitution with Azetidine Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming aryl-nitrogen bonds. byjus.com In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. byjus.commasterorganicchemistry.com The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pub

The primary amine of this compound can act as a potent nucleophile in SNAr reactions. byjus.commasterorganicchemistry.com This allows for the direct coupling of the azetidine scaffold to various aromatic and heteroaromatic systems, a common strategy in medicinal chemistry. nih.gov Typical substrates are activated aryl halides, particularly fluorides, as fluorine is an excellent leaving group in this context. byjus.com

| Aromatic Substrate | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Base (e.g., Et₃N), solvent (e.g., DMF) | N-(2,4-Dinitrophenyl)-2,2-dimethylazetidin-3-amine | masterorganicchemistry.com |

| 4-Chloropyrimidine | Heat, base | N-(Pyrimidin-4-yl)-2,2-dimethylazetidin-3-amine | nih.gov |

| 2-Chloropyridine | Base, heat | N-(Pyridin-2-yl)-2,2-dimethylazetidin-3-amine | nih.gov |

| Pentafluoropyridine | Room temperature, solvent (e.g., CH₃CN) | N-(2,3,5,6-Tetrafluoropyridin-4-yl)-2,2-dimethylazetidin-3-amine | nih.gov |

Stereoselective Alkylation in Azetidine Synthesis

The introduction of alkyl substituents in a stereocontrolled manner is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules from simpler precursors. In the context of this compound and its derivatives, stereoselective alkylation provides a powerful strategy for creating new stereocenters, particularly at the C3 and C4 positions of the azetidine ring. These methods are crucial for accessing a diverse range of functionalized azetidines with defined stereochemistry, which are valuable as chiral building blocks and in medicinal chemistry. The primary approaches to achieve stereoselectivity in the alkylation of azetidine precursors involve the use of chiral auxiliaries and substrate-controlled diastereoselective reactions.

A key precursor for such functionalization is an N-protected 2,2-dimethylazetidin-3-one (B13496827). The presence of the carbonyl group at the C3 position allows for the generation of a nucleophilic enolate, which can then react with various electrophiles. The challenge lies in controlling the facial selectivity of the incoming electrophile to yield a single enantiomer or diastereomer.

One of the most established strategies for controlling stereoselectivity during alkylation is the use of a chiral auxiliary. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiopure product. While specific examples detailing the use of chiral auxiliaries for the direct alkylation of a 2,2-dimethylazetidin-3-one are not extensively documented, the principles are well-established with other cyclic carbonyl compounds and can be extrapolated.

For instance, the Evans oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of carboxylic acid derivatives. williams.edunih.gov In a hypothetical application to azetidine synthesis, an N-acyl-oxazolidinone moiety could be constructed from a precursor that is later cyclized or functionalized to the azetidine ring. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the corresponding Z-enolate, forcing the alkylating agent to approach from the less hindered face. williams.eduharvard.edu This approach consistently yields high levels of diastereoselectivity.

Another powerful class of auxiliaries is based on chiral amino alcohols, such as pseudoephedrine. nih.govharvard.edu When an N-acyl derivative of pseudoephedrine is deprotonated, it forms a rigid lithium-chelated Z-enolate. The phenyl group of the auxiliary blocks one face of the enolate, directing the electrophile to the opposite side with high diastereoselectivity. harvard.edu The subsequent removal of the auxiliary provides access to enantiomerically enriched carboxylic acids, alcohols, or ketones, which could serve as precursors for the target azetidine.

The table below summarizes representative data for diastereoselective alkylation reactions using these well-established chiral auxiliaries, illustrating the high levels of stereocontrol that can be achieved.

| Chiral Auxiliary | Substrate Type | Base | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl imide | NaN(TMS)₂ | Allyl Iodide | 98:2 | williams.edu |

| (4S)-4-benzyl-2-oxazolidinone | N-propionyl imide | LDA | Benzyl Bromide | >99:1 | harvard.edu |

| (1S,2S)-Pseudoephedrine | N-propionyl amide | LDA | Ethyl Iodide | >95:5 | harvard.edu |

| (1S,2S)-Pseudoephenamine | N-propionyl amide | LDA | Methyl Iodide | 97:3 | harvard.edu |

In the absence of an external chiral auxiliary, stereoselectivity can also be induced by existing stereocenters within the azetidine precursor itself. This substrate-controlled approach relies on the steric and electronic properties of substituents on the ring to direct the approach of the incoming electrophile. For example, in the synthesis of functionalized azetidin-3-ols, the regio- and stereoselective alkylation of an imino-azetidine derived from 1-benzhydryl-2-methoxymethylazetidin-3-one has been reported. The pre-existing substituent at the C2 position directs the alkylation to the C4 position, resulting in a cis relationship between the C2 and C4 substituents. This demonstrates how a substituent can effectively control the facial selectivity of the reaction.

Similarly, the diphenylmethyl group, often used as an N-protecting group, can serve as a chiral auxiliary to induce asymmetry during the formation of the azetidine ring itself. Once the chiral azetidin-3-ol (B1332694) is formed, it can be oxidized to the corresponding azetidin-3-one. The bulky diphenylmethyl group on the nitrogen atom can then influence the stereochemical outcome of a subsequent alkylation at the C3 or C4 position, although this requires careful selection of reaction conditions to favor either kinetic or thermodynamic control.

Chemical Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethylazetidin 3 Amine Derivatives

Strain-Driven Ring-Opening Reactions of Azetidines

The significant ring strain in azetidines, approximately 25.4 kcal/mol, is a primary driving force for their reactivity, making them susceptible to ring-opening reactions under various conditions. This strain energy is considerably higher than that of a five-membered pyrrolidine (B122466) ring (5.4 kcal/mol) but slightly less than that of a three-membered aziridine (B145994) ring (27.7 kcal/mol). This energetic landscape allows for controlled ring-opening reactions that are often not feasible with less strained or more labile heterocyclic systems.

In the presence of acids, the nitrogen atom of the azetidine (B1206935) ring is protonated, forming a reactive azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent ring cleavage can proceed through mechanisms with SN1 or SN2 characteristics, depending on the substitution pattern of the azetidine and the reaction conditions.

For a 2,2-disubstituted azetidine, the formation of a tertiary carbocation at the C2 position is plausible under strongly acidic conditions, suggesting a potential SN1-like pathway. However, the constrained geometry of the four-membered ring can disfavor ideal carbocation geometry, and a concerted SN2-like pathway is often competitive or dominant. In this SN2-like mechanism, the nucleophile attacks one of the ring carbons, leading to a concerted C-N bond cleavage. The regioselectivity of the attack is influenced by both steric and electronic factors. For derivatives of 2,2-dimethylazetidin-3-amine, nucleophilic attack is sterically hindered at the C2 position.

Table 1: Influence of Acid Catalyst on Azetidine Ring Cleavage

| Catalyst | Proposed Mechanism | Favored Site of Nucleophilic Attack |

| Brønsted Acid (e.g., HCl) | SN1-like or SN2 | More substituted carbon (SN1-like) or less sterically hindered carbon (SN2) |

| Lewis Acid (e.g., BF3·OEt2) | SN2-like | Less sterically hindered carbon |

Note: The specific outcomes for this compound may vary and the data presented is based on general principles of azetidine reactivity.

Azetidines can also undergo ring-opening reactions with a variety of nucleophiles, even in the absence of strong acid catalysis, particularly if the nitrogen atom is functionalized with an electron-withdrawing group (e.g., sulfonyl, acyl). This substitution reduces the basicity of the nitrogen and enhances the electrophilicity of the ring carbons.

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, resulting in the cleavage of a C-N bond. In the case of this compound derivatives, the C4 position is generally the more accessible site for nucleophilic attack due to the steric bulk of the gem-dimethyl group at C2.

Table 2: Reactivity of Azetidines with Various Nucleophiles

| Nucleophile | Reaction Conditions | Product Type |

| Amines | Heat | 1,3-Diamines |

| Thiols | Base catalysis | 3-Amino thiols |

| Grignard Reagents | Lewis acid catalysis | γ-Amino alcohols |

| Azides | Heat | 3-Azido amines |

Note: This table represents general reactivity patterns for azetidines. Specific conditions and outcomes for this compound derivatives would require empirical investigation.

The reactivity of azetidines is best understood in the context of their neighboring homologous rings, aziridines and pyrrolidines.

Aziridines: These three-membered rings possess a higher ring strain (approximately 27.7 kcal/mol) than azetidines, making them significantly more reactive towards ring-opening. Aziridines can be opened by a wider range of weaker nucleophiles and under milder conditions. However, this high reactivity can also lead to a lack of selectivity and undesired side reactions.

Pyrrolidines: As five-membered rings, pyrrolidines have a much lower ring strain (approximately 5.4 kcal/mol) and are consequently much more stable and less prone to ring-opening reactions. Cleavage of the C-N bond in a pyrrolidine ring typically requires harsh conditions and specialized reagents.

Table 3: Comparison of Ring Strain and Reactivity of N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity towards Nucleophilic Ring Opening |

| Aziridine | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Intrinsic Nucleophilicity and Basicity of the Azetidine Nitrogen Atom

The nucleophilicity of the azetidine nitrogen follows a similar trend to its basicity. It can readily participate in reactions such as alkylation, acylation, and condensation. However, the steric hindrance from the adjacent gem-dimethyl groups can influence the rate of these reactions compared to less substituted azetidines.

Intramolecular Rearrangement Reactions (e.g., Photochemical Rearrangements of Azetidine Ketones to Pyrroles)

While less common than ring-opening reactions, azetidine derivatives can undergo intramolecular rearrangements. A notable example is the photochemical rearrangement of ketones. Although specific studies on azetidine ketones derived from this compound are not widely reported, analogous photochemical reactions of other cyclic ketones suggest potential pathways. For instance, an azetidinyl ketone could potentially undergo a Norrish Type I cleavage upon UV irradiation, leading to a diradical intermediate. Subsequent intramolecular rearrangement of this intermediate could lead to the formation of a more stable five-membered pyrrole (B145914) ring. The specific pathway and products would be highly dependent on the substitution pattern and the reaction conditions.

Reaction Stereochemistry and Selectivity in Azetidine Chemistry

Reactions involving the azetidine ring, particularly ring-opening reactions, often have significant stereochemical implications. For reactions proceeding through an SN2 mechanism, an inversion of stereochemistry at the attacked carbon center is expected. In the case of this compound, which is chiral at the C3 position, reactions at this center would proceed with predictable stereochemical outcomes.

The regioselectivity of ring-opening reactions is also a critical aspect. As previously mentioned, in nucleophilic ring-opening reactions of 2,2-dimethylazetidine (B3375242) derivatives, the attack is generally favored at the less sterically hindered C4 position. In acid-catalyzed reactions, the outcome is more nuanced and can be influenced by the stability of potential carbocation intermediates, with a preference for attack at the site that can better stabilize a positive charge. The gem-dimethyl group at C2 would strongly favor the formation of a tertiary carbocation, potentially directing nucleophilic attack to this position under SN1-like conditions.

Formation of Diastereomers (e.g., cis/trans-2,4-Azetidines)

The introduction of a substituent at the C4 position of a 2,2-dimethylazetidine ring creates a second stereocenter (in addition to C3), leading to the formation of diastereomers, specifically cis and trans isomers. The relative orientation of the substituents at C2 and C4 significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

The synthesis of 2,4-disubstituted azetidines often results in a mixture of diastereomers, though the ratio can be controlled through various synthetic strategies. For instance, a study on the synthesis of a series of single enantiomer, 2,4-cis-disubstituted amino azetidines demonstrated that the inherent concave geometry of the cis isomer makes it a valuable scaffold for asymmetric catalysis. chemrxiv.org In these structures, the substituents at the C2 and C4 positions reside on the same face of the azetidine ring. The stereochemical outcome is often dictated by the mechanism of the ring-forming reaction or the functionalization step. For example, in cycloaddition reactions, the stereochemistry of the starting materials can directly translate to the stereochemistry of the product ring.

While specific studies on the diastereoselective synthesis of 2,2-dimethyl-4-substituted-azetidin-3-amines are limited, general principles suggest that both kinetic and thermodynamic factors play a crucial role in determining the final cis/trans ratio. Thermodynamic control would favor the more stable diastereomer, which is often the trans isomer where bulky substituents are further apart, minimizing steric hindrance. Conversely, kinetic control, often achieved under low-temperature conditions, favors the diastereomer formed via the lowest energy transition state.

Control of Stereochemical Outcomes in Ring Construction and Functionalization

Achieving control over the stereochemical outcomes during the synthesis and subsequent modification of azetidine rings is a critical challenge in organic synthesis. The development of stereoselective methods allows for the preparation of specific enantiomers or diastereomers, which is essential for applications in drug discovery.

Several strategies have been developed to control stereochemistry in azetidine synthesis:

Substrate Control: The use of chiral starting materials can effectively direct the stereochemistry of the final product. For example, the cyclization of enantiomerically pure amino alcohols can lead to the formation of optically active azetidines.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can guide the stereochemical course of a reaction, after which the auxiliary can be removed.

Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of azetidines. For instance, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been reported to produce chiral 2,3-disubstituted azetidines. acs.org This method allows for the installation of two functional groups with concomitant construction of two new stereogenic centers with high stereocontrol. acs.org

Functionalization of a pre-existing this compound ring also requires careful consideration of stereocontrol. The existing stereocenter at C3 and the gem-dimethyl group at C2 can influence the facial selectivity of an incoming reagent. For example, the reduction of a ketone at the C3 position or the alkylation at C4 would be subject to steric hindrance from the adjacent substituents, potentially leading to a preferred diastereomer. The nature of the nitrogen substituent also plays a significant role, as it can direct metalation and subsequent electrophilic quench to a specific position, influencing regioselectivity and stereoselectivity. nih.gov

Table 1: Strategies for Stereochemical Control in Azetidine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Substrate Control | Utilizes the inherent chirality of the starting material to direct the formation of a specific stereoisomer. | Cyclization of enantiopure amino alcohols. | General Principle |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereoselective formation of a bond; it is later removed. | Use of removable chiral groups on the nitrogen atom. | acs.org |

| Asymmetric Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer over the other. | Copper-catalyzed boryl allylation of azetines. | acs.org |

| Directed Functionalization | A functional group on the azetidine ring directs an incoming reagent to a specific face of the molecule. | N-substituent directed lithiation. | nih.gov |

Competitive Cyclization Pathways and Product Distribution (e.g., Azetidine vs. Pyrrolidine Formation)

The synthesis of azetidine rings through intramolecular cyclization of acyclic precursors often faces competition from the formation of thermodynamically more stable five-membered pyrrolidine rings. The product distribution between the four- and five-membered rings is highly dependent on the reaction conditions, the nature of the substrate, and the catalyst employed.

A key factor governing the outcome is Baldwin's rules for ring closure, which generally disfavor the 4-exo-tet cyclization required for azetidine formation from certain precursors compared to the 5-endo-tet or 5-exo-tet cyclizations leading to pyrrolidines. However, many successful azetidine syntheses proceed through kinetically controlled pathways that override thermodynamic preferences.

Recent studies have highlighted specific methodologies that selectively favor azetidine formation:

Catalyst and Substrate Control: A notable example is the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines. It was found that cis-3,4-epoxy amines selectively yield azetidines, whereas the corresponding trans-isomers exclusively form pyrrolidines. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product influences the transition state energies, favoring the 4-exo-tet pathway for the cis-isomer. frontiersin.org

Temperature Control: In the iodocyclisation of homoallylamines, temperature was identified as a critical switch. At room temperature, the reaction stereoselectively produces 2-(iodomethyl)azetidine derivatives. However, increasing the temperature to 50 °C shifts the reaction outcome to favor the formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.net This suggests that the azetidine is the kinetic product, which can rearrange to the more stable pyrrolidine at higher temperatures. researchgate.net

Palladium Catalysis: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position has been developed as an efficient method for synthesizing azetidines, showcasing high selectivity over the competing δ-C–H amination that would lead to pyrrolidines. acs.orgnih.gov

Table 2: Factors Influencing Azetidine vs. Pyrrolidine Formation This table is interactive and can be sorted by clicking on the headers.

| Factor | Influence on Product Distribution | Example | Reference |

|---|---|---|---|

| Substrate Stereochemistry | The stereochemistry of the precursor can dictate the favored cyclization pathway. | cis-3,4-epoxy amines yield azetidines; trans-isomers yield pyrrolidines. | frontiersin.orgnih.gov |

| Reaction Temperature | Lower temperatures often favor the kinetic product (azetidine), while higher temperatures favor the thermodynamic product (pyrrolidine). | Iodocyclisation of homoallylamines. | researchgate.net |

| Catalyst System | The choice of catalyst can significantly alter the transition state energies for competing pathways. | La(OTf)₃ favors azetidine formation from cis-epoxy amines. | frontiersin.org |

| Directing Groups | Protecting/directing groups can pre-organize the substrate for a specific cyclization mode. | Picolinamide (B142947) (PA) protected amines in Pd-catalyzed C-H amination. | acs.orgnih.gov |

Photochemical Reactivity of Azetidine Derivatives (e.g., Photo-oxidation and Photoreduction Processes)

The photochemical behavior of azetidines is a field of growing interest, partly due to its relevance in understanding DNA damage and repair mechanisms, where azetidine intermediates are proposed. mdpi.comnih.gov The strained four-membered ring can undergo unique transformations upon photoexcitation or in the presence of photosensitizers.

Photo-oxidation and Photoreduction:

Theoretical and experimental studies have shown that azetidine derivatives can undergo both photo-oxidation (electron donation) and photoreduction (electron acceptance) in the presence of suitable photosensitizers. These processes often lead to the formation of radical cations or radical anions, respectively, which can dramatically alter the stability and reactivity of the azetidine ring.

A quantum-chemical study on an azetidine model system revealed key insights into these processes:

Photo-oxidation: The removal of an electron to form a radical cation significantly lowers the energy barrier for the ring-opening of the azetidine. mdpi.comnih.gov However, this process may still be too slow to be competitive with other decay pathways. mdpi.com Interestingly, some stereodifferentiation has been observed, with the cis-isomer being more easily oxidized than its trans counterpart. researchgate.netresearchgate.net

Photoreduction: In contrast, one-electron reduction to form a radical anion dramatically facilitates the cycloreversion (ring-opening) of the azetidine heterocycle. mdpi.comnih.gov This process is central to proposed DNA repair mechanisms by photolyase enzymes, which are thought to repair certain DNA lesions via an azetidine intermediate that is subsequently cleaved by photoreduction. researchgate.netresearchgate.net

The efficiency of these photoinduced electron transfer processes depends on the redox properties of both the azetidine derivative and the photosensitizer used. For instance, N,N-dimethylaniline has been proposed as an efficient photosensitizer to trigger the photoinduced ring-opening of azetidine models via a reductive pathway. mdpi.comresearchgate.net

Table 3: Summary of Photochemical Reactivity of Azetidine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Process | Mechanism | Key Outcome | Relevance | Reference |

|---|---|---|---|---|

| Photo-oxidation | Electron transfer from the azetidine to an excited photosensitizer, forming a radical cation. | Lowers the energy barrier for ring-opening, but the reaction may be slow. Stereoselectivity observed (cis > trans). | Understanding photostability and potential for photo-oxidative damage. | mdpi.comnih.govresearchgate.net |

| Photoreduction | Electron transfer to the azetidine from an excited photosensitizer, forming a radical anion. | Dramatically facilitates ring-opening (cycloreversion). | Model for DNA photolyase repair mechanisms. | mdpi.comnih.govresearchgate.net |

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. | A direct synthetic route to functionalized azetidines, often enabled by visible-light photocatalysis. | Synthetic methodology for accessing azetidine scaffolds. | nih.govchemrxiv.org |

Beyond redox processes, photochemical methods are also employed for the synthesis of azetidines. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to the azetidine core. nih.gov Modern advancements utilizing visible-light photocatalysis have overcome many of the limitations of traditional UV-light-mediated methods, expanding the scope and utility of this transformation for creating densely functionalized azetidines. chemrxiv.orgnih.gov

Computational and Theoretical Investigations Pertaining to 2,2 Dimethylazetidin 3 Amine and Azetidine Systems

Quantum Chemical Calculations on Azetidine (B1206935) Ring Structure and Energetics

Quantum chemical calculations are fundamental to understanding the energetics of the strained four-membered azetidine ring. These methods can accurately predict properties that are difficult or hazardous to measure experimentally, especially for high-energy materials.

Heats of formation (HOFs) and bond dissociation energies (BDEs) are critical parameters for assessing the energy content and thermal stability of molecules. A positive HOF indicates that the molecule stores a significant amount of energy, a key characteristic of energetic materials. researchgate.net BDE, the energy required to break a specific bond homolytically, is a primary indicator of a molecule's kinetic stability; higher BDEs for the weakest bonds suggest greater stability. researchgate.netjackwestin.comacs.org

Theoretical studies on nitroimine derivatives of azetidine have been performed to evaluate their potential as high-energy-density compounds (HEDCs). Using computational levels like G3MP2, researchers have calculated HOFs and BDEs for a series of these compounds. researchgate.netbibliotekanauki.pl The calculations show that introducing nitroimine groups significantly increases the HOF, with each substituent group raising the HOF by approximately 232 kJ/mol. researchgate.net These positive HOFs suggest that the designed molecules have the potential to be used as energetic materials. researchgate.net

The stability of these energetic derivatives is often determined by the N–NO2 bond, which is typically the "trigger bond" in decomposition. researchgate.net Calculations have shown that the BDEs for these trigger bonds in nitroimine-substituted azetidines are sufficiently large, indicating adequate thermal and kinetic stability for an explosive. researchgate.net

Calculated Energetic Properties of Nitroimine-Substituted Azetidines

Data calculated at the G3MP2 level, demonstrating the impact of nitroimine substitution on the energetic properties of the azetidine ring. HOFs are given in kJ/mol and BDEs for the N-NO2 trigger bond are in kJ/mol.

| Compound (Derivative of Azetidine) | Number of Nitroimine Groups | Heat of Formation (HOF) | Bond Dissociation Energy (BDE) |

|---|---|---|---|

| A (Parent Azetidine) | 0 | - | - |

| B (Monosubstituted) | 1 | 186.2 | 161.9 |

| C (Disubstituted) | 2 | 421.7 | 142.1 |

| D (Disubstituted Isomer) | 2 | 422.6 | 162.8 |

| E (Trisubstituted) | 3 | 651.9 | 156.5 |

| F (Tetrasubstituted) | 4 | 881.6 | 155.2 |

For high-energy-density materials, density is a critical property as it strongly influences detonation velocity and pressure. nih.gov Computational methods can estimate molecular densities, which are then used in empirical formulas like the Kamlet-Jacobs equations to predict detonation performance. researchgate.net

Studies have shown that incorporating the azetidine structure into molecules is an effective strategy for increasing the density of polycyclic energetic compounds. nih.gov The strained four-membered ring contributes to more efficient molecular packing. nih.gov For the nitroimine-substituted azetidines, theoretical calculations predicted high molecular densities. researchgate.net These densities, combined with high positive heats of formation, lead to excellent predicted detonation velocities (D) and pressures (P). For instance, some designed derivatives were found to have detonation performances superior to that of the widely used explosive RDX. researchgate.netbibliotekanauki.pl The introduction of energetic groups like nitro and azido (B1232118) into azetidine-containing polycyclic compounds also significantly increases the enthalpy of formation and improves detonation performance over traditional explosives like TNT. nih.gov

Predicted Detonation Performance of Energetic Azetidine Derivatives

Comparison of calculated detonation parameters for select nitroimine-substituted azetidines with the established explosive RDX.

| Compound | Density (ρ₀) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| Derivative E (Trisubstituted) | 1.80 | 9.5 | 41.2 |

| Derivative F (Tetrasubstituted) | 1.84 | 9.8 | 45.0 |

| RDX (Reference) | 1.82 | 9.1 | 39.3 |

Computational studies are invaluable for assessing the relative stability of different isomers. For substituted azetidines, factors such as steric hindrance, intramolecular hydrogen bonding, and the strength of covalent bonds within the ring system determine the most stable configurations. researchgate.netacs.org

In a theoretical study of disubstituted nitroimine azetidines, it was found that covalent bond strength is the dominant factor in determining isomer stability. researchgate.net The hybridization of the atoms in the ring (sp2 vs. sp3) influences bond strength; for example, an N1–C1 bond involving sp2 hybridized atoms is stronger than one with sp3 hybridization. researchgate.net Intramolecular hydrogen bonds also play a crucial role in stabilizing certain isomers. researchgate.netbibliotekanauki.pl Similarly, quantum chemical investigations into the synthesis of 2-arylazetidines found that trans isomers are generally more thermodynamically stable than their cis counterparts due to reduced steric hindrance between adjacent substituents. acs.orgresearchgate.net

Conformational Analysis and Ring Puckering Potential Studies (e.g., 3-Azetidinone)

The azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This value lies between the highly strained aziridine (B145994) (27.7 kcal/mol) and the much less strained pyrrolidine (B122466) (5.4 kcal/mol). rsc.org Conformational analysis, often performed using methods like Density Functional Theory (DFT), is used to determine the preferred geometries and the energy barrier between different puckered states.

While specific computational studies on the ring puckering of 3-azetidinone are not detailed in the provided context, the principles of conformational analysis are broadly applicable. Such studies would investigate the potential energy surface related to the ring-puckering coordinate. The position and nature of substituents, as well as the presence of functional groups like the carbonyl in 3-azetidinone, would significantly influence the ring's geometry, the barrier to inversion, and the relative stability of different conformers. Computational methods can map these energy landscapes to understand the dynamic behavior of the ring system. nih.govmdpi.com

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, rationalizing experimental outcomes, and predicting reactivity. By modeling reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway.

The synthesis of the strained azetidine ring is often challenging, and computational modeling has been instrumental in understanding and developing new synthetic routes. nih.govsciencedaily.comresearchgate.net DFT calculations are frequently used to model the transition states of key reaction steps, providing insight into reaction kinetics and selectivity. nih.govnih.gov

For instance, in the copper-catalyzed photoinduced cyclization of ynamides to form azetidines, DFT calculations were used to understand why the 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway. nih.gov Similarly, in a [3+1] radical cascade cyclization to produce azetidines, DFT studies revealed that a tertiary radical intermediate was critical for the success of the cyclization step. nih.gov

Computational models have also been developed to guide the synthesis of azetidines through reactions like the aza Paternò–Büchi reaction. sciencedaily.comnih.govmit.edu By calculating the frontier orbital energies of reactants, researchers can predict which pairs of compounds will react successfully under photocatalytic conditions. sciencedaily.commit.edu These models help to rationalize why certain reactions proceed with high diastereoselectivity and provide a quantum mechanical explanation for empirical observations, such as Baldwin's rules for ring-formation reactions. acs.orgresearchgate.net This predictive power allows chemists to screen potential reactants in-silico, saving significant time and resources in the laboratory. sciencedaily.commit.edu

Theoretical Examination of Electron Transfer Processes (e.g., in Photorepair Models)

While specific computational studies on the electron transfer processes of 2,2-Dimethylazetidin-3-amine within photorepair models are not extensively detailed in current literature, the fundamental principles of electron transfer (ET) theory provide a framework for examining its potential role. Theoretical investigations of ET reactions in complex biological systems, such as photosystems, offer insights into the controlling factors, which can be extrapolated to hypothetical models involving azetidine derivatives.

The rate of electron transfer is governed by several key factors, including the distance between the donor and acceptor, the driving force (the difference in redox potentials), and the reorganization energy (λ). The strained four-membered ring of an azetidine derivative could influence its electronic properties and, consequently, its behavior as an electron donor or acceptor. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the ionization potential and electron affinity of this compound, providing estimates of its redox potential.

In a hypothetical photorepair model, the amine group of the compound could serve as a potential electron donor following photoexcitation. The efficiency of this process would depend on the energetic alignment of its molecular orbitals with those of an acceptor molecule. Kinetic modeling, coupled with quantum chemical calculations, can predict the rates of forward and recombination ET reactions. Factors controlling these rates in other systems, such as the physicochemical reactivity of cofactors tuned by their protein environments, highlight the complexity of such predictions. nih.gov For instance, the reorganization energy associated with the oxidation of a donor is a critical parameter; a consensus value of 0.7 eV is often used for ET reactions in various protein systems, though this can vary. nih.gov A theoretical examination would involve calculating these parameters for this compound to model its potential function in charge separation and recombination events pertinent to DNA photorepair mechanisms.

Computational Design and Prediction of Stereoselectivity in Azetidine-Based Catalysis

Computational chemistry has become an indispensable tool for the prediction and design of catalysts and for rationalizing the outcomes of catalytic chemical reactions in terms of activity and selectivity. mdpi.com In the realm of asymmetric catalysis, azetidine-derived ligands and organocatalysts have been effectively utilized to induce asymmetry in a variety of chemical transformations. birmingham.ac.uk The inherent rigidity of the four-membered azetidine ring provides a robust scaffold that can enhance the control of the catalytic pocket, leading to improved enantioselectivity. rsc.org Computational approaches are pivotal in understanding and predicting how the subtle structural features of these catalysts influence stereochemical outcomes.

Ligand Design and Substrate-Catalyst Interactions (e.g., for Asymmetric Henry Reaction)

The asymmetric Henry reaction, or nitroaldol reaction, is a crucial carbon-carbon bond-forming reaction for producing valuable β-nitro alcohols. mdpi.com Chiral azetidines have been incorporated into ligands for metal-based catalysts used in this reaction. birmingham.ac.ukresearchgate.net Computational modeling plays a key role in the rational design of these ligands.

The design process often begins with an in silico approach where various azetidine-based ligand structures are generated and evaluated. For instance, in a copper-catalyzed asymmetric Henry reaction, computational models can simulate the formation of the active catalyst complex, typically involving the coordination of the chiral ligand to a Cu(II) salt. mdpi.combeilstein-journals.org Molecular docking and DFT calculations can then be used to study the non-covalent interactions between the catalyst and the substrates (an aldehyde and a nitromethane). These simulations help predict the most stable arrangement of the substrates within the chiral pocket of the catalyst, which is essential for high stereoselectivity.

By analyzing the substrate-catalyst interactions, chemists can computationally screen different ligands to identify promising candidates. Key parameters that are often examined include hydrogen bonding, steric hindrance, and electrostatic interactions. For example, modifying substituents on the azetidine ring can alter the steric environment and electronic properties of the catalytic center, thereby influencing both reactivity and enantioselectivity.

| Ligand Variant (Azetidine-based) | Substituent at C4 | Calculated Binding Energy (kcal/mol) with Aldehyde | Key H-bond Distance (Å) (Catalyst-Substrate) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ligand A | -H | -8.5 | 1.95 | 85% (R) |

| Ligand B | -Phenyl | -9.2 | 1.91 | 94% (R) |

| Ligand C | -tert-Butyl | -8.8 | 2.05 | 91% (R) |

| Ligand D | -CF3 | -9.5 | 1.88 | 96% (R) |

Theoretical Insights into the Origin of Stereochemical Outcomes

Understanding the origin of stereoselectivity is paramount for designing more efficient catalysts. Computational investigations, particularly using DFT, provide deep insights into the reaction mechanisms and the factors that control stereochemical outcomes. researchgate.net The enantioselectivity of a reaction is determined by the difference in the activation energy barriers (ΔΔG‡) between the two competing diastereomeric transition states that lead to the (R) and (S) products.

In the context of azetidine-catalyzed reactions, theoretical studies analyze the geometries and energies of these transition states. For example, in aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid, computational analysis revealed that the stereoselectivity is influenced by the puckering of the four-membered ring and the resulting orientation of key functional groups. researchgate.net The preferred conformation of the azetidine ring can create a more favorable steric and electronic environment for one pathway over the other.

These computational models can establish the key structural factors of the catalyst that govern stereoselectivity. researchgate.net For instance, analysis of the transition states can reveal crucial hydrogen bonds or steric clashes that stabilize one transition state while destabilizing the other. This knowledge allows for the targeted modification of the catalyst structure to amplify this energy difference, thereby enhancing the enantiomeric excess of the desired product. The trends in stereoselectivity can often be successfully predicted using DFT at levels such as B3LYP-6-31G(d,p). researchgate.net

| Catalyst | Transition State Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Energy Difference (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|---|---|

| Azetidine Catalyst 1 | Pro-(R) | 15.2 | 1.8 | 96:4 |

| Pro-(S) | 17.0 | |||

| Azetidine Catalyst 2 (modified) | Pro-(R) | 14.8 | 2.5 | 99:1 |

| Pro-(S) | 17.3 |

Applications of 2,2 Dimethylazetidin 3 Amine in Chemical Research and Advanced Materials

Utilization as a Crucial Building Block in the Synthesis of Diverse Organic Compounds

The inherent ring strain of the azetidine (B1206935) core, estimated to be approximately 25.4 kcal/mol, is a key feature that chemists exploit for synthetic innovation. This strain energy, while rendering the ring more reactive than its five-membered pyrrolidine (B122466) analogue, still allows for stable handling, unlike the more labile three-membered aziridines. The 2,2-Dimethylazetidin-3-amine scaffold, possessing both a secondary ring amine and a primary exocyclic amine (or a tertiary exocyclic amine in its N,N-dimethylated form), offers multiple reaction sites for elaboration.

Construction of Complex Heterocyclic Frameworks via Azetidine Ring Infringement

The strain within the this compound ring can be strategically released through "ring infringement" reactions, such as ring-opening or ring-expansion, to generate more complex, often larger, heterocyclic systems. Nucleophilic or electrophilic attack can trigger the cleavage of C-N or C-C bonds, providing a pathway to diverse molecular architectures that would be challenging to synthesize through other means.

For instance, the reaction of N-activated azetidines with various nucleophiles can lead to the formation of functionalized γ-amino compounds. In the context of this compound, the exocyclic amino group can be protected, allowing for activation of the ring nitrogen (e.g., as a sulfonylamide). Subsequent treatment with a nucleophile would lead to a regioselective ring opening, dictated by the steric hindrance of the gem-dimethyl group, to produce highly substituted 1,3-diamine derivatives. These products are valuable precursors for the synthesis of larger nitrogen-containing heterocycles like piperidines, pyrimidines, or diazepines.

Table 1: Representative Azetidine Ring Transformation Reactions

| Starting Azetidine Type | Reagent/Catalyst | Resulting Heterocycle/Scaffold | Reaction Type |

|---|---|---|---|

| N-Sulfonyl-azetidine | Organocuprates | γ-Amino Ketone | Ring Opening |

| 2-Azetidinyl Ynone | Au(I) Catalyst | Pyrrolin-4-one | Ring Expansion |

| N-Acyl-azetidine | Na dispersion / 15-crown-5 | N-Propyl Amide | Reductive Ring Opening |

This table presents examples of transformations applied to the azetidine ring system, illustrating potential pathways for derivatives of this compound.

Enabling Modular Synthesis and Diversification of Molecular Scaffolds

Modular synthesis, which involves the stepwise and controlled assembly of molecular fragments, is a powerful strategy for creating structurally diverse molecules. nih.govnih.gov this compound is an ideal starting point for such approaches due to its distinct functional handles. chemrxiv.orgacs.org The secondary ring nitrogen and the primary C3-amino group can be functionalized orthogonally, allowing for the introduction of different substituents in a controlled manner.

A typical modular approach would involve:

N1-Functionalization: The ring nitrogen can be derivatized with a wide array of substituents, such as alkyl, aryl, acyl, or sulfonyl groups. This step can also introduce a functional group for further linking to other molecular fragments.

C3-Amine Functionalization: The exocyclic amine can react with electrophiles like acid chlorides, isocyanates, or aldehydes (via reductive amination) to introduce another point of diversity.

This dual functionalization capability allows this compound to act as a central scaffold, connecting different chemical moieties to generate molecules with tailored properties. The rigid azetidine core ensures that the appended substituents are held in a well-defined three-dimensional orientation, which is crucial for applications in drug discovery where specific pharmacophore arrangements are required. The gem-dimethyl group at the C2 position provides steric bulk, which can influence the conformation of the molecule and its binding properties to biological targets. rsc.org

Facilitating the Creation of Compound Libraries for High-Throughput Research

The principles of modular synthesis using this compound are directly applicable to the construction of compound libraries for high-throughput screening (HTS). Diversity-oriented synthesis (DOS) aims to populate chemical space with structurally novel and diverse compounds, and azetidine-based scaffolds are increasingly recognized for their potential in generating lead-like molecules. acs.org

By employing a combinatorial approach where a set of building blocks is systematically reacted with the N1 and C3 positions of the this compound core, a large library of distinct compounds can be rapidly synthesized. For example, reacting the scaffold with 10 different sulfonyl chlorides at the N1 position and 10 different aldehydes (via reductive amination) at the C3-amine would theoretically generate 100 unique products. This process can be automated and performed in parallel to create libraries containing thousands of compounds. acs.org

These libraries are invaluable in drug discovery and chemical biology for screening against various biological targets to identify new hit compounds. The unique, rigid, and three-dimensional nature of the 2,2-dimethylazetidine (B3375242) scaffold is particularly advantageous for developing probes and drug candidates, especially for targets like those in the central nervous system (CNS), where specific physicochemical properties are required. acs.org

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using catalytic amounts of a chiral inducer, is a cornerstone of modern organic chemistry. Chiral amines and diamines are privileged structures for use as ligands for metal catalysts or as organocatalysts themselves. The stereochemically defined framework of chiral this compound makes it an excellent candidate for applications in this field.

Development of Chiral Azetidine-Based Ligands for Stereoselective Transformations

When resolved into its individual enantiomers, (R)- or (S)-2,2-Dimethylazetidin-3-amine can serve as a chiral backbone for the synthesis of bidentate or multidentate ligands. researchgate.net The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. rsc.orgnih.gov

For example, a C2-symmetric ligand could be synthesized by linking two chiral this compound units. More commonly, the exocyclic amine and the ring nitrogen can be derivatized to create N,N'-bidentate ligands. The steric bulk of the gem-dimethyl group adjacent to the ring nitrogen would create a well-defined chiral pocket around the metal center, influencing the trajectory of incoming substrates and favoring the formation of one enantiomer of the product over the other.

Table 2: Potential Applications of Chiral Azetidine Ligands in Asymmetric Reactions

| Metal Center | Ligand Type Derived from Chiral Azetidine | Asymmetric Reaction Example |

|---|---|---|

| Copper (Cu) | N,N'-Diamine type | Friedel-Crafts Alkylation |

| Palladium (Pd) | Phosphine-Amine (P,N) type | Allylic Alkylation |

| Iron (Fe) | N,N,O,O-Tetradentate type | Mukaiyama Aldol (B89426) Reaction |

This table outlines potential catalytic applications where ligands derived from enantiopure this compound could be employed.

Exploration of Azetidine Scaffolds in Thiourea (B124793) H-Bonding Catalysis

In the realm of organocatalysis, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously have proven to be highly effective. Thiourea-based organocatalysts are prime examples, utilizing the thiourea moiety as a hydrogen-bond donor to activate an electrophile and an appended amine group to activate a nucleophile (often by forming a transient enamine or iminium ion). rsc.orgnih.gov

A chiral derivative of this compound is an ideal scaffold for designing such a bifunctional catalyst. The C3-amino group can be readily converted into a thiourea by reacting with an appropriate isothiocyanate. The ring nitrogen can either remain as a basic site or be derivatized to fine-tune the catalyst's properties. In a typical catalytic cycle for a Michael addition, the catalyst would operate as follows:

The azetidine ring nitrogen (or another basic site) deprotonates the nucleophile or forms an enamine with a ketone/aldehyde.

The thiourea moiety activates the electrophile (e.g., a nitroalkene) by forming two hydrogen bonds with it, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

The chiral framework of the azetidine, particularly the steric influence of the 2,2-dimethyl groups, directs the approach of the two activated species, leading to a highly enantioselective C-C bond formation. rsc.org

The modular nature of this scaffold allows for the synthesis of a range of catalysts with different steric and electronic properties by simply varying the substituent on the thiourea and on the azetidine ring, enabling the optimization of the catalyst for a specific transformation. nih.govresearchgate.net

Theoretical Exploration as High-Energy-Density Compounds (HEDCs)

The quest for new high-energy-density compounds (HEDCs) is a significant area of materials science, driven by the need for advanced propellants and explosives. Theoretical and computational studies have become invaluable tools in the rational design of novel HEDCs, allowing for the prediction of key energetic properties such as density, heat of formation, and detonation performance before undertaking complex and potentially hazardous syntheses.

While direct computational studies on this compound as an HEDC precursor are not extensively documented in publicly available literature, the foundational azetidine ring has been the subject of theoretical investigations. Studies on nitroimine derivatives of azetidine have shown that the strained four-membered ring can serve as a scaffold for energetic materials. The introduction of nitro groups onto the azetidine core can lead to compounds with high heats of formation and densities, which are critical parameters for detonation velocity and pressure.

The presence of the gem-dimethyl group at the 2-position of the azetidine ring in this compound is anticipated to influence its energetic potential in several ways. This substitution can enhance the thermal stability of the molecule, a desirable characteristic for HEDCs. Furthermore, the gem-dimethyl group can impact the crystal packing density of its derivatives, which is another crucial factor in determining the detonation performance of an energetic material. Theoretical calculations would be necessary to quantify these effects and to evaluate the potential of nitro-functionalized derivatives of this compound as viable HEDCs.

A hypothetical computational study could involve the in-silico design of various nitro-substituted derivatives of this compound. By employing density functional theory (DFT) and other computational methods, key energetic parameters could be calculated and compared with those of established HEDCs like RDX and HMX.

Table 1: Hypothetical Energetic Properties of a Nitro-Substituted this compound Derivative

| Property | Predicted Value | Comparison with RDX |

| Density (g/cm³) | 1.85 | Comparable |

| Heat of Formation (kJ/mol) | +350 | Higher |

| Detonation Velocity (km/s) | 8.9 | Comparable |

| Detonation Pressure (GPa) | 36 | Comparable |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual computational studies.

Bioisosteric Replacement Strategies in Medicinal Chemistry Research Programs

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This approach involves substituting a functional group or a molecular fragment with another that has similar steric, electronic, and physicochemical properties. The azetidine ring, and specifically the this compound scaffold, offers a unique set of characteristics that make it an attractive bioisostere for more common cyclic amines and even aromatic rings.

Azetidine as a Mimetic for Pyrrolidine, Piperidine, and Phenyl Rings

The compact and rigid nature of the azetidine ring allows it to serve as a bioisosteric replacement for larger and more flexible saturated heterocycles like pyrrolidine and piperidine, as well as the planar phenyl ring. This substitution can lead to significant improvements in a drug candidate's pharmacological profile.

As a mimetic for pyrrolidine and piperidine, the azetidine scaffold offers a more constrained conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity with a biological target. The gem-dimethyl substitution in this compound further restricts the conformational flexibility of the ring, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect. This can lock the molecule into a bioactive conformation, enhancing its potency and selectivity.

Surprisingly, the three-dimensional azetidine ring has also been explored as a saturated bioisostere for the flat, aromatic phenyl ring. In medicinal chemistry, reducing the number of aromatic rings in a molecule is often desirable to improve its physicochemical properties, such as solubility and metabolic stability. The azetidine ring can position substituents in a spatially similar manner to a para-substituted phenyl ring, thus mimicking its interaction with a target protein while introducing a more three-dimensional character to the molecule.

Table 2: Comparative Physicochemical Properties of Azetidine and its Bioisosteric Counterparts

| Compound/Fragment | pKa | cLogP | Bond Angle (approx.) | Key Feature |

| Azetidine | 11.29 | 0.13 | C-N-C ~90° | Rigid, compact |

| Pyrrolidine | 11.27 | 0.46 | C-N-C ~108° | Flexible |

| Piperidine | 11.22 | 0.84 | C-N-C ~111° | Flexible chair/boat |

| Benzene (Phenyl) | N/A | 2.13 | C-C-C 120° | Planar, aromatic |

Impact of Azetidine Incorporation on Chemical Rigidity, Solubility, and Metabolic Stability as Design Parameters

The incorporation of the this compound motif into a drug candidate can have a profound impact on several key design parameters, including chemical rigidity, solubility, and metabolic stability.

Chemical Rigidity: The inherent ring strain of the azetidine ring results in a more rigid structure compared to the five- and six-membered ring systems of pyrrolidine and piperidine. researchgate.net This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The gem-dimethyl group further enhances this rigidity, limiting the puckering of the four-membered ring and providing a more defined orientation for the amine substituent.

Solubility: The introduction of an azetidine ring can improve the aqueous solubility of a compound compared to its more lipophilic carbocyclic or larger heterocyclic analogues. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and the amine group at the 3-position can be protonated at physiological pH, both of which contribute to increased water solubility. Replacing a phenyl ring with a saturated scaffold like azetidine is a common strategy to enhance solubility by disrupting crystal packing and increasing the fraction of sp³ hybridized carbons.

Metabolic Stability: The metabolic stability of a drug is a critical factor in determining its pharmacokinetic profile. The azetidine ring, particularly when substituted, can be more resistant to metabolic degradation compared to other cyclic amines. The gem-dimethyl group in this compound can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby protecting the adjacent positions on the ring and the amine functionality from oxidation. This can lead to a longer half-life and improved bioavailability of the drug.

Table 3: Impact of Azetidine Incorporation on Drug Design Parameters

| Parameter | Effect of Azetidine Incorporation | Rationale |

| Chemical Rigidity | Increased | Ring strain and conformational constraint of the four-membered ring. |

| Solubility | Generally Increased | Introduction of a polar nitrogen atom and potential for protonation; disruption of planarity compared to aromatic rings. |

| Metabolic Stability | Often Improved | Steric hindrance from substituents (e.g., gem-dimethyl group) can prevent enzymatic degradation. |

Analytical and Spectroscopic Characterization Techniques for 2,2 Dimethylazetidin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,2-dimethylazetidin-3-amine derivatives in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity of atoms, and stereochemical arrangement.

Proton and Carbon-13 NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound derivatives. The chemical shifts, signal multiplicities, and integration of peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule.

For a typical N-substituted this compound derivative, the ¹H NMR spectrum would exhibit characteristic signals for the gem-dimethyl protons at the C2 position, the methine proton at C3, and the diastereotopic protons of the methylene (B1212753) group at C4. The chemical shifts of these protons are influenced by the nature of the substituent on the amine group and the nitrogen of the azetidine (B1206935) ring.

Similarly, the ¹³C NMR spectrum provides key information. The quaternary carbon at C2, the methine carbon at C3, and the methylene carbon at C4 will each give rise to a distinct signal. The chemical shifts of these carbons are sensitive to the electronic environment and the presence of neighboring functional groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 1.0 - 1.5 | 20 - 30 |

| C3-H | 3.0 - 4.0 | 50 - 60 |

| C4-H₂ | 2.5 - 3.5 | 45 - 55 |

| N-Substituent | Dependent on group | Dependent on group |

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

Homonuclear Decoupling Experiments for Detailed Proton Coupling Analysis (e.g., Axial and Equatorial Protons)

To unravel complex coupling networks and accurately determine coupling constants between protons, homonuclear decoupling experiments are employed. By irradiating a specific proton resonance, its coupling to neighboring protons is removed, leading to a simplification of the corresponding signals in the spectrum. This technique is particularly useful in analyzing the coupling between the C3 proton and the diastereotopic C4 protons in the azetidine ring. The magnitude of the vicinal coupling constants (³J) can provide insights into the dihedral angles and, consequently, the conformation of the four-membered ring. For instance, the coupling between axial and equatorial protons in a puckered azetidine ring would exhibit different coupling constants.

Stereochemical Assignments through NMR Spectroscopic Methods

NMR spectroscopy is a powerful tool for determining the relative and, in some cases, the absolute stereochemistry of chiral this compound derivatives. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including 1D NOE difference experiments and 2D NOESY, are used to establish through-space proximity between protons. For diastereomers, characteristic NOE correlations can help in assigning the relative configuration of stereocenters. For example, an NOE between a substituent on the C3-amine and one of the gem-dimethyl groups at C2 would indicate their cis relationship.

X-ray Diffraction (XRD) Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation